molecular formula C18H34N2O3 B3075082 Dodecyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1025736-42-8

Dodecyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B3075082
CAS No.: 1025736-42-8
M. Wt: 326.5 g/mol
InChI Key: RUKMGTJGNDECEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C18H34N2O3 and a molecular weight of 326.48 g/mol . It is characterized by the presence of a dodecyl chain attached to a piperazinyl acetate moiety, which includes a ketone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Dodecyl 2-(3-oxo-2-piperazinyl)acetate has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for Dodecyl 2-(3-oxo-2-piperazinyl)acetate is not provided in the available resources, general safety measures for handling chemicals should be followed. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-(3-oxo-2-piperazinyl)acetate typically involves the reaction of dodecyl bromide with 2-(3-oxo-2-piperazinyl)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Dodecyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dodecyl chain can interact with lipid membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 2-(3-oxo-2-piperazinyl)acetate is unique due to the specific positioning of the ketone group on the piperazine ring, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

dodecyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-23-17(21)15-16-18(22)20-13-12-19-16/h16,19H,2-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMGTJGNDECEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300646
Record name Dodecyl 3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025736-42-8
Record name Dodecyl 3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025736-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl 3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl 2-(3-oxo-2-piperazinyl)acetate
Reactant of Route 2
Reactant of Route 2
Dodecyl 2-(3-oxo-2-piperazinyl)acetate
Reactant of Route 3
Reactant of Route 3
Dodecyl 2-(3-oxo-2-piperazinyl)acetate
Reactant of Route 4
Reactant of Route 4
Dodecyl 2-(3-oxo-2-piperazinyl)acetate
Reactant of Route 5
Reactant of Route 5
Dodecyl 2-(3-oxo-2-piperazinyl)acetate
Reactant of Route 6
Reactant of Route 6
Dodecyl 2-(3-oxo-2-piperazinyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.